

ROBIN AI Technical Support Center: Overcoming Data Input Challenges

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Welcome to the technical support center for the ROBIN AI platform. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common data input challenges and ensure their experiments run smoothly and efficiently.

Frequently Asked Questions (FAQs)

Here we address some of the common questions users have about preparing and uploading their data to the ROBIN AI platform.

Q1: What are the general requirements for input data files?

A1: All data should be uploaded in a comma-separated values (.csv) file format. The first row of the file must contain headers for each column. It is crucial to ensure that your CSV file is properly formatted to avoid upload errors. Common issues include inconsistent delimiters, unescaped quotes, and missing or misaligned headers.[1][2]

Q2: How should I format my chemical structure data?

A2: Chemical structures should be represented using the Simplified Molecular Input Line Entry System (SMILES) notation.[3][4][5] Each SMILES string should be in a separate column in your CSV file. The platform will validate the SMILES strings upon upload.[3] Invalid strings will be flagged, and you will be prompted to correct them before proceeding with your experiment.

Q3: What is the correct way to format protein sequence data?



A3: Protein sequences should be provided as a string of single-letter amino acid codes in a dedicated column. The platform supports standard one-letter codes. For machine learning applications, these sequences are often converted into numerical representations like one-hot encodings or embeddings.[6][7]

Q4: How should I handle missing values in my dataset?

A4: The ROBIN AI platform offers several methods for handling missing data. You can choose to either remove rows with missing values (listwise deletion) or use imputation techniques to estimate the missing values.[8][9][10][11] The choice of method can impact your results, so it is important to consider the nature of your data and the goals of your experiment. For instance, listwise deletion is straightforward but can introduce bias if the data is not missing completely at random.[8] Imputation methods, such as mean, median, or more advanced regression-based techniques, can help preserve your sample size.[8][10]

Q5: What is the difference between 'categorical' and 'numerical' data types during data upload?

A5: It is important to correctly specify whether your data is categorical or numerical.

- Numerical data (also known as quantitative data) represents measurable quantities and can be either discrete (e.g., number of cells) or continuous (e.g., IC50 values).[12][13]
- Categorical data (also known as qualitative data) represents groups or categories, such as
 'treated' vs. 'untreated' or different cell lines.[12][14][15] This data can be nominal (no
 inherent order) or ordinal (with a meaningful order).[13] Correctly identifying your data type is
 crucial for the platform to apply the appropriate statistical analyses and machine learning
 models.

Troubleshooting Guides

This section provides step-by-step guidance for resolving specific errors you might encounter during data input.

Issue 1: CSV File Upload Failure

Symptom: You receive an error message such as "Bad Gateway," "File not parsed," or the upload process stalls indefinitely.



Possible Causes and Solutions:

| Cause | Solution | |
|--------------------------------|--|--|
| Incorrect Delimiter | Ensure your file is using commas to separate values. Some software may default to semicolons or tabs.[1] | |
| Unescaped Quotes in Text | If your data contains text with quotation marks, ensure they are properly escaped (usually by using double quotes).[1][16] | |
| Inconsistent Number of Columns | Each row in your CSV file must have the same number of columns as the header row. Check for extra or missing delimiters in your data.[1] | |
| Invalid Characters or Encoding | Your file should be saved with UTF-8 encoding. Special characters or unrecognized symbols can cause parsing errors.[2][16][17] | |
| Missing or Misaligned Headers | The first row of your file must contain a unique header for each column.[1][2] | |

Issue 2: Experiment Fails with "Invalid SMILES" Error

Symptom: Your experiment fails during the data validation step with an error message indicating invalid SMILES strings.

Troubleshooting Steps:

- Identify the Invalid SMILES: The error message should provide the row numbers containing the invalid SMILES strings.
- Validate the SMILES: Use a chemical informatics tool or an online validator to check the correctness of the flagged SMILES strings. The platform uses a validation process similar to RDKit's MolFromSmiles function to check for chemical validity.[3]
- Common SMILES Errors:



- Incorrect Atom Symbols: Ensure all atom symbols are correct (e.g., 'C' for Carbon, 'N' for Nitrogen).[4]
- Unbalanced Parentheses: Check that all branches indicated by parentheses are correctly opened and closed.
- Ring Closure Errors: Make sure that ring opening and closing numbers are correctly matched.
- Invalid Bond Types: Bonds are represented by specific symbols (e.g., '-' for single, '=' for double, '#' for triple).[4]
- Correct and Re-upload: After correcting the invalid SMILES strings in your CSV file, save the file and re-upload it to the platform.

Issue 3: Poor Model Performance with Bioassay Data

Symptom: Your machine learning model built on bioassay data (e.g., dose-response curves, cell viability) shows poor predictive performance.

Possible Data-Related Causes and Solutions:



| Cause | Solution | |
|--|--|--|
| Data Not Normalized or Scaled | Large differences in the scale of your numerical data can negatively impact model training. Apply normalization (e.g., min-max scaling to a[3] range) or standardization (scaling to a mean of 0 and standard deviation of 1).[18][19] | |
| Outliers in the Data | Extreme values can skew the training process. Visualize your data distributions to identify outliers and consider removing them or using robust scaling methods that are less sensitive to outliers. | |
| Inappropriate Handling of Categorical Data | Ensure that categorical features are properly encoded (e.g., one-hot encoding) so that the model can interpret them correctly.[20] | |
| Data Leakage | Information from the test set may have inadvertently leaked into the training set, leading to an overly optimistic performance that doesn't generalize. Ensure a strict separation of your training, validation, and test datasets. | |

Experimental Protocols

This section provides detailed methodologies for key data preparation and validation experiments.

Protocol 1: Data Quality Control for a CSV File

Objective: To identify and rectify common formatting and content errors in a CSV file before uploading to the ROBIN AI platform.

Materials:

- Your data in a spreadsheet program (e.g., Microsoft Excel, Google Sheets) or a text editor.
- (Optional) A data validation script (e.g., in Python with the Pandas library).



Procedure:

- Header Verification:
 - Confirm that the first row contains unique and descriptive headers for all columns.
 - Ensure there are no empty header cells.
- Delimiter Check:
 - Verify that the file is comma-delimited. If using a spreadsheet program, save the file explicitly as a "Comma Separated Values (.csv)" file.
- Data Consistency Check:
 - Scan each column to ensure data types are consistent (e.g., a column for numerical data does not contain text).
 - Check for and correct any obvious typos or data entry errors.
- Missing Value Identification:
 - Identify all cells with missing data. Decide on a strategy for handling them (e.g., imputation or deletion). For imputation, you might replace missing numerical values with the column mean or median.
- SMILES and Sequence Validation (if applicable):
 - If your data includes chemical structures, visually inspect the SMILES strings for common errors.
 - For protein sequences, ensure they only contain valid single-letter amino acid codes.
- · Save as CSV:
 - Save the cleaned file in UTF-8 encoded CSV format.

Protocol 2: Normalization of Bioassay Data



Objective: To scale numerical bioassay data to a common range to improve the performance of machine learning models.

Methodology: Min-Max Normalization

This method scales the data to a fixed range, typically[3]. The formula for min-max normalization is:

 $X_{normalized} = (X - X_{min}) / (X_{max} - X_{min})[18]$

Procedure:

- Identify Numerical Columns: Select the columns in your dataset that contain numerical bioassay data you wish to normalize.
- Calculate Min and Max: For each selected column, find the minimum (X_min) and maximum (X max) values.
- Apply Normalization: For each value (X) in the column, apply the min-max normalization formula.
- Create New Normalized Columns: It is good practice to create new columns for the normalized data, keeping the original data for reference.
- Upload Normalized Data: Use the CSV file with the normalized data for your ROBIN AI experiment.

Visualizations Data Input Workflow

The following diagram illustrates the general workflow for preparing and uploading data to the ROBIN AI platform.





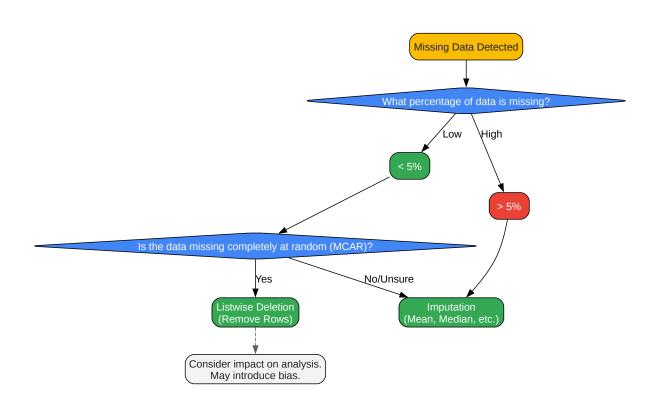
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Caption: A high-level overview of the data preparation and upload process.

Decision Tree for Handling Missing Data

This diagram provides a simple decision-making framework for choosing a method to handle missing data.





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Caption: A guide to selecting an appropriate method for handling missing data.

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